3-(3-Phenyl-1H-1,2,4-triazol-5-yl)piperidine hydrochloride
Overview
Description
3-(3-Phenyl-1H-1,2,4-triazol-5-yl)piperidine hydrochloride is a chemical compound known for its diverse applications in scientific research. It is characterized by its molecular formula C₁₃H₁₇ClN₄ and is often used in various fields such as chemistry, biology, and medicine due to its unique properties .
Mechanism of Action
Target of Action
It is known that these compounds have a wide range of biological activities and good pharmacodynamic profiles . They are often used in drug discovery due to their potential to bind with high affinity to multiple receptors .
Mode of Action
The mode of action of 3-(3-Phenyl-1H-1,2,4-triazol-5-yl)piperidine hydrochloride involves several processes. The interaction between the compound and its target involves the formation of carbinolamine by the addition of an amine to a double bond C=O, the elimination of a water molecule, and intramolecular cyclization leading to the formation of spiro compounds . The nature of the heterocyclic substituent on the triazole ring has little effect on the reaction energy, while the mechanism remains unchanged .
Biochemical Pathways
It is known that 1,2,4-triazole derivatives can influence various pharmacological properties such as antibacterial, antiviral, antifungal, antitubercular, and anticancer activities . They can influence the dipole moment, polarity, solubility, lipophilicity, and hydrogen bonding capacity of a molecule, thereby improving its physicochemical, pharmacological, and pharmacokinetic properties .
Pharmacokinetics
It is known that 1,2,4-triazole derivatives generally have good pharmacokinetic profiles .
Result of Action
It is known that 1,2,4-triazole derivatives can exhibit a wide range of biological activities, including antibacterial, antiviral, antifungal, antitubercular, and anticancer activities .
Action Environment
It is known that the reactivity of reactants during acid-catalyzed reactions increases compared to uncatalyzed ones .
Biochemical Analysis
Biochemical Properties
3-(3-Phenyl-1H-1,2,4-triazol-5-yl)piperidine hydrochloride plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. This compound has been shown to interact with enzymes such as poly (ADP-ribose) polymerase 1 (PARP-1), which is involved in DNA repair processes . The interaction with PARP-1 is characterized by the inhibition of its enzymatic activity, leading to the accumulation of DNA damage in cells. Additionally, this compound interacts with various proteins involved in cell signaling pathways, thereby influencing cellular responses to external stimuli.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been observed to induce apoptosis in cancer cells by disrupting the normal function of cell signaling pathways . It affects gene expression by modulating transcription factors and other regulatory proteins, leading to altered cellular metabolism. In particular, the compound has been shown to inhibit the proliferation of cancer cells, making it a potential candidate for anticancer therapies.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the binding to the active site of PARP-1, thereby inhibiting its activity . This inhibition prevents the repair of DNA damage, leading to cell death. Additionally, the compound interacts with other biomolecules, such as transcription factors, to modulate gene expression. These interactions result in changes in cellular functions, including cell cycle regulation and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have indicated that prolonged exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis. These effects are consistent in both in vitro and in vivo studies, highlighting the compound’s potential for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, toxic effects such as liver damage and hematological abnormalities have been observed. These findings suggest a narrow therapeutic window for the compound, necessitating careful dosage optimization for clinical applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in the oxidation of the compound, followed by conjugation reactions that enhance its excretion. The metabolic flux of the compound can influence its efficacy and toxicity, making it essential to understand its metabolic profile for therapeutic use.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound is efficiently taken up by cells through active transport mechanisms and is distributed to different cellular compartments. Its accumulation in specific tissues, such as the liver and kidneys, can influence its therapeutic and toxic effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity. The compound is predominantly localized in the nucleus, where it interacts with DNA and nuclear proteins . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific nuclear compartments. The nuclear localization is essential for its role in modulating gene expression and inducing apoptosis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Phenyl-1H-1,2,4-triazol-5-yl)piperidine hydrochloride typically involves the reaction of 3-phenyl-1H-1,2,4-triazole with piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The process may also include steps such as crystallization and purification to obtain the hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
3-(3-Phenyl-1H-1,2,4-triazol-5-yl)piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction may produce an alcohol. Substitution reactions can result in a variety of substituted triazole derivatives .
Scientific Research Applications
3-(3-Phenyl-1H-1,2,4-triazol-5-yl)piperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is employed in the study of enzyme interactions and protein binding.
Medicine: It has potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: It is used in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3-Hydroxy-1,2,4-triazole: Known for its antibacterial properties.
4-(1H-1,2,4-triazol-1-yl)benzaldehyde: Used in the synthesis of pharmaceuticals.
5-(1-benzyl-1H-1,2,3-triazol-4-yl)pyridine: Exhibits anticancer activity.
Uniqueness
3-(3-Phenyl-1H-1,2,4-triazol-5-yl)piperidine hydrochloride is unique due to its specific triazole and piperidine moieties, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research .
Properties
IUPAC Name |
3-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4.ClH/c1-2-5-10(6-3-1)12-15-13(17-16-12)11-7-4-8-14-9-11;/h1-3,5-6,11,14H,4,7-9H2,(H,15,16,17);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUZOHNYLBMCODJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NC(=NN2)C3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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